6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-chloro-2-(2-thienyl)quinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents, and in materials science for the synthesis of novel organic materials .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride involves its ability to react with nucleophilic sites on proteins and peptides. This reaction leads to the formation of covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amino acid residues such as lysine and cysteine, which contain nucleophilic side chains .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride include:
6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride: This compound has an additional chlorine atom on the thienyl ring, which may affect its reactivity and applications.
6-Chloro-2-(2-thienyl)quinoline-4-carboxylic acid: This compound lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the quinoline and thienyl rings, as well as the carbonyl chloride functional group, which makes it a versatile reagent in various chemical and biological applications .
Properties
IUPAC Name |
6-chloro-2-thiophen-2-ylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS/c15-8-3-4-11-9(6-8)10(14(16)18)7-12(17-11)13-2-1-5-19-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYIGYOCUWDUDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222471 | |
Record name | 6-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-06-8 | |
Record name | 6-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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